Tert-butyl (3-(4'-fluorobiphenyl-4-YL)isoxazol-5-YL)methylcarbamate
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Overview
Description
Tert-butyl (3-(4’-fluorobiphenyl-4-YL)isoxazol-5-YL)methylcarbamate is a synthetic organic compound with the molecular formula C21H21FN2O3 It is characterized by the presence of a fluorobiphenyl group, an isoxazole ring, and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3-(4’-fluorobiphenyl-4-YL)isoxazol-5-YL)methylcarbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.
Introduction of the Fluorobiphenyl Group: The fluorobiphenyl moiety is introduced via a Suzuki coupling reaction between a boronic acid derivative and a halogenated biphenyl compound.
Attachment of the Carbamate Group: The final step involves the reaction of the isoxazole derivative with tert-butyl chloroformate in the presence of a base to form the carbamate group.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3-(4’-fluorobiphenyl-4-YL)isoxazol-5-YL)methylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the isoxazole ring and the biphenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the isoxazole ring, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Tert-butyl (3-(4’-fluorobiphenyl-4-YL)isoxazol-5-YL)methylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl (3-(4’-fluorobiphenyl-4-YL)isoxazol-5-YL)methylcarbamate involves its interaction with specific molecular targets and pathways. The isoxazole ring and fluorobiphenyl group are key structural features that enable the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobiphenyl: A simpler compound with a similar biphenyl structure but lacking the isoxazole and carbamate groups.
Isoxazole Derivatives: Compounds containing the isoxazole ring, which exhibit a range of biological activities.
Carbamate Derivatives: Compounds with carbamate groups, known for their use in pharmaceuticals and pesticides.
Uniqueness
Tert-butyl (3-(4’-fluorobiphenyl-4-YL)isoxazol-5-YL)methylcarbamate is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the fluorobiphenyl group enhances its lipophilicity, while the isoxazole ring contributes to its reactivity and potential biological activity. The carbamate group provides stability and facilitates its use in various applications.
This detailed article provides a comprehensive overview of tert-butyl (3-(4’-fluorobiphenyl-4-YL)isoxazol-5-YL)methylcarbamate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
tert-butyl N-[[3-[4-(4-fluorophenyl)phenyl]-1,2-oxazol-5-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3/c1-21(2,3)26-20(25)23-13-18-12-19(24-27-18)16-6-4-14(5-7-16)15-8-10-17(22)11-9-15/h4-12H,13H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGGQEFKECSLJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=NO1)C2=CC=C(C=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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